4-(2-Bromoéthyl)morpholine

Vue d'ensemble

Description

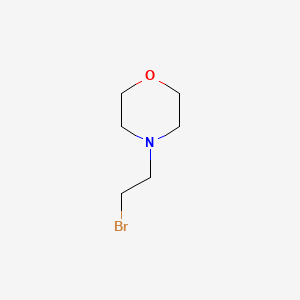

4-(2-Bromoethyl)morpholine is a useful research compound. Its molecular formula is C6H12BrNO and its molecular weight is 194.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-Bromoethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromoethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

4-(2-Bromoethyl)morpholine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: 4-(2-Bromoethyl)morpholine is used in the production of dyes, agrochemicals, and other industrial chemicals[][4].

Mécanisme D'action

Target of Action

4-(2-Bromoethyl)morpholine is an organic compound that is primarily used as a reagent and intermediate in organic synthesis . .

Mode of Action

The compound is used in organic synthesis reactions for bromination, substitution, and amination . It interacts with other molecules in these reactions to form new compounds. The exact mode of action would depend on the specific reaction conditions and the molecules it is reacting with.

Pharmacokinetics

Given its chemical structure, it is predicted to have a density of 1393±006 g/cm3 and a boiling point of 2199±250 °C .

Result of Action

The result of the action of 4-(2-Bromoethyl)morpholine would depend on the specific reactions it is used in. As a reagent and intermediate in organic synthesis, it can contribute to the formation of a wide range of organic compounds .

Action Environment

The action of 4-(2-Bromoethyl)morpholine can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, it is stable under normal temperatures but can become unstable when exposed to high temperatures, strong acids, or strong bases . It is also recommended to be stored in an inert atmosphere and in a freezer, under -20°C .

Analyse Biochimique

Biochemical Properties

4-(2-Bromoethyl)morpholine plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The bromine atom in 4-(2-Bromoethyl)morpholine can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or modification . This interaction can alter the enzyme’s activity, affecting various biochemical pathways.

Cellular Effects

4-(2-Bromoethyl)morpholine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modify proteins involved in signal transduction, leading to altered cellular responses. Additionally, 4-(2-Bromoethyl)morpholine can impact gene expression by modifying transcription factors or other regulatory proteins . These changes can result in altered cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 4-(2-Bromoethyl)morpholine involves its interaction with biomolecules at the molecular level. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in enzyme activity, affecting various biochemical pathways. Additionally, 4-(2-Bromoethyl)morpholine can modify transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Bromoethyl)morpholine can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 4-(2-Bromoethyl)morpholine can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in changes in cellular function, including altered gene expression and metabolism.

Dosage Effects in Animal Models

The effects of 4-(2-Bromoethyl)morpholine can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased toxicity . At lower doses, 4-(2-Bromoethyl)morpholine can have beneficial effects, such as enzyme inhibition or activation. At higher doses, the compound can cause adverse effects, including cellular toxicity and altered metabolism .

Metabolic Pathways

4-(2-Bromoethyl)morpholine is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, 4-(2-Bromoethyl)morpholine can influence the activity of enzymes involved in metabolic pathways, leading to changes in metabolic processes .

Transport and Distribution

The transport and distribution of 4-(2-Bromoethyl)morpholine within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Additionally, the distribution of 4-(2-Bromoethyl)morpholine can be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

4-(2-Bromoethyl)morpholine can localize to specific subcellular compartments, affecting its activity and function. The compound can be directed to specific organelles through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interaction with biomolecules and its overall activity within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-(2-Bromoethyl)morpholine is typically synthesized through the reaction of 2-chloroethyl bromide with morpholine. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under controlled temperature conditions. The general reaction scheme is as follows:

2-chloroethyl bromide+morpholine→4-(2-Bromoethyl)morpholine

The reaction mixture is then subjected to purification processes, including drying and removal of impurities, to obtain the desired product with high purity .

Industrial Production Methods: In industrial settings, the production of 4-(2-Bromoethyl)morpholine involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure maximum yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2-Bromoethyl)morpholine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in 4-(2-Bromoethyl)morpholine can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation: The morpholine ring can be oxidized to form N-oxides under specific conditions.

Reduction: The compound can be reduced to form the corresponding ethylmorpholine derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products:

Nucleophilic Substitution: Products include azidoethylmorpholine, thiocyanatoethylmorpholine, and methoxyethylmorpholine.

Oxidation: The major product is 4-(2-Bromoethyl)morpholine N-oxide.

Reduction: The major product is 4-(2-Ethyl)morpholine.

Comparaison Avec Des Composés Similaires

- 2-(4-Morpholine)ethyl bromide

- N-Formylmorpholine

- 4-(2-Chloroethyl)morpholine

Comparison: 4-(2-Bromoethyl)morpholine is unique due to the presence of a bromine atom, which makes it more reactive compared to its chloro and formyl counterparts. This increased reactivity allows for a broader range of chemical transformations, making it a versatile reagent in organic synthesis .

Activité Biologique

4-(2-Bromoethyl)morpholine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

4-(2-Bromoethyl)morpholine is characterized by the following chemical formula:

- Molecular Formula : CHBrNO

- Molecular Weight : 174.07 g/mol

- CAS Number : 42802-94-8

The compound exists in both hydrobromide and base forms, with the hydrobromide salt being more commonly referenced in biological studies due to its enhanced solubility and stability.

Synthesis

The synthesis of 4-(2-Bromoethyl)morpholine involves several steps, beginning with the formation of morpholine derivatives. A notable method includes the reaction of morpholine with bromoethylamine under controlled conditions to yield the desired product. The synthesis process has been optimized to improve yield and purity, often utilizing solvents like methanol or dioxane to facilitate reactions .

Antimicrobial Properties

Research indicates that 4-(2-Bromoethyl)morpholine exhibits significant antimicrobial activity against various pathogens. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that 4-(2-Bromoethyl)morpholine possesses cytotoxic effects on cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, where it exhibited dose-dependent cytotoxicity. The compound's mechanism appears to involve induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells .

Neuroprotective Effects

Emerging research suggests that 4-(2-Bromoethyl)morpholine may have neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal damage and improved cognitive function. This effect is hypothesized to be mediated through modulation of neurotransmitter systems and inhibition of oxidative stress pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of 4-(2-Bromoethyl)morpholine against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth effectively at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Testing

In another investigation, the cytotoxic effects of 4-(2-Bromoethyl)morpholine were assessed on various cancer cell lines. The results indicated that at a concentration of 100 µM, the compound reduced cell viability by over 70% in MCF-7 cells after 48 hours of exposure. Flow cytometry analysis confirmed that this reduction was associated with increased apoptosis rates .

Safety and Toxicology

While promising in terms of biological activity, safety assessments are crucial for any potential therapeutic application. Preliminary toxicological evaluations indicate that 4-(2-Bromoethyl)morpholine has a moderate toxicity profile, with LD50 values suggesting careful dosage regulation in therapeutic contexts . Long-term studies are required to fully understand its safety and side effects.

Propriétés

IUPAC Name |

4-(2-bromoethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMXEDZZSWLXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363618 | |

| Record name | 4-(2-bromoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89583-07-3 | |

| Record name | 4-(2-bromoethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.